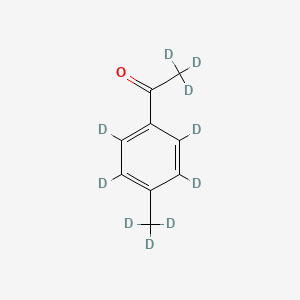
4'-Methylacetophenone-D10
Cat. No. B1436296
Key on ui cas rn:
358730-83-3
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863313B2
Procedure details


To a stirred mixture of 4-methylacetophenone (1.3 mL, 10 mmol), triethylformate (2.0 mL, 12 mmol), 1,3-propanediol (2.2 mL, 30 mmol) and dry methanol (1.2 mL) in dry dichloromethane (50 mL) was added NBS (53 mg, 0.30 mmol). The mixture was protected from light and stirred at room temperature under an inert atmosphere of nitrogen for 70 h. After the mixture was washed with saturated sodium bicarbonate solution (20 mL), the aqueous phase was extracted with dichloromethane (3×30 mL). The combined organic solution was washed with water (2×20 mL), brine (1×20 mL), then dried (Na2SO4) and concentrated under reduced pressure. Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6) afforded 2-methyl-2-(4-methylphenyl)-1,3-dioxane (22) as a colourless oil (480 mg, 24%). 1H nmr (200 MHz, CDCl3) 1.50 (s, 3H, CH3), 1.96-2.25 (m, 2H, OCH2CH2CH2O), 2.37 (s, 3H, ArCH3), 3.70-4.00 (m, 4H, OCH2CH2CH2O), 7.23 (d, J=8.3 Hz, 2H, 2×ArH), 7.33 (d, J=8.3 Hz, 2H, 2×ArH).

[Compound]
Name
triethylformate
Quantity
2 mL
Type
reactant
Reaction Step One





Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11](O)[CH2:12][CH2:13][OH:14].CO.C1C(=O)N(Br)C(=O)C1>ClCCl>[CH3:10][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[O:14][CH2:13][CH2:12][CH2:11][O:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C
|
[Compound]
|
Name
|
triethylformate
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature under an inert atmosphere of nitrogen for 70 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
After the mixture was washed with saturated sodium bicarbonate solution (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with dichloromethane (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solution was washed with water (2×20 mL), brine (1×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6)
|
Outcomes


Product
Details
Reaction Time |
70 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCCCO1)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 480 mg | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 25% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
